Product packaging for 7-Gal-brefeldin A(Cat. No.:CAS No. 156663-50-2)

7-Gal-brefeldin A

Cat. No.: B121963
CAS No.: 156663-50-2
M. Wt: 442.5 g/mol
InChI Key: WMQPIXSJUDBUIO-HPOHLNNVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Significance of Brefeldin A as a Natural Product and Research Tool

Brefeldin A (BFA) is a macrolide lactone first isolated in 1958 from the fungus Penicillium brefeldianum (formerly Penicillium decumbens), where it was initially named Decumbin. wikipedia.org Despite its initial discovery, significant interest in BFA was lacking due to its poor antiviral activity. wikipedia.org However, this changed in 1985 when its unique mechanism of action—the disruption of protein transport—was unveiled. wikipedia.org This discovery revitalized research efforts, establishing BFA as an invaluable tool in cell biology for studying the secretory pathway. wikipedia.orgyoutube.com

BFA's primary mechanism of action involves the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. wikipedia.orgnih.gov It achieves this by targeting and inhibiting a guanine (B1146940) nucleotide exchange factor (GEF) called GBF1. wikipedia.orgmolbiolcell.org This inhibition locks the ADP-ribosylation factor 1 (ARF1) in its inactive, GDP-bound state, preventing the formation of transport vesicles and leading to the collapse of the Golgi apparatus into the ER. wikipedia.orgyoutube.com This profound effect on cellular architecture and function has made BFA a staple in laboratories for dissecting the intricacies of membrane traffic and organelle structure. wikipedia.orgnih.gov Beyond its utility in basic research, BFA has also demonstrated a range of biological activities, including antifungal, antiviral, and apoptosis-inducing properties in various cancer cell lines, highlighting its potential as a lead compound for therapeutic development. nih.govinvivogen.commdpi.com

Rationale for Structural Modification and Analog Development of Brefeldin A

Despite its potent biological activities, the therapeutic development of Brefeldin A has been hampered by several limitations, including toxicity to non-cancerous cells and poor pharmacokinetic properties. wu.ac.thmdpi.com These drawbacks have spurred extensive research into the synthesis of BFA analogs with improved therapeutic indices. nih.govresearchgate.net The primary goals of these structural modifications are to enhance cytotoxicity against cancer cells, reduce toxicity towards normal cells, and improve bioavailability. nih.govwu.ac.th

Medicinal chemistry and total synthesis approaches have been employed to create a multitude of BFA derivatives. researchgate.net Early efforts focused on modifications of the two hydroxyl groups at the C4 and C7 positions. researchgate.netnih.gov Research has shown that the presence of a free hydroxyl group at the C4 position is often crucial for high cytotoxicity. wu.ac.th In contrast, modifications at the C7 position have been better tolerated, yielding biologically active compounds. nih.gov This has made the C7 position a key target for introducing various functional groups to modulate the compound's properties. nih.govmdpi.com The development of these analogs aims to create prodrugs or derivatives with enhanced selectivity and efficacy, potentially leading to new anticancer agents. nih.govwu.ac.thnih.gov

Introduction to Glycosylation in Natural Products and its Specific Relevance to Brefeldin A Modifications at C-7

Glycosylation, the enzymatic process of attaching sugar moieties to organic molecules, is a widespread modification in natural products that can significantly alter their biological activities and physicochemical properties. researchgate.netnih.govingentaconnect.com This modification can enhance water solubility, stability, and bioavailability, and can modulate the pharmacological activity of the parent compound. mdpi.com In drug development, glycosylation is a key strategy for increasing the structural and functional diversity of natural products. researchgate.netnih.govingentaconnect.com It is estimated that a significant portion of all natural products are glycosides. researchgate.net

In the context of Brefeldin A, glycosylation at the C-7 position represents a strategic approach to analog development. The addition of a sugar moiety, such as galactose to form 7-Gal-brefeldin A, is intended to leverage the benefits of glycosylation. evitachem.com This modification can potentially improve the compound's solubility and pharmacokinetic profile while maintaining or even enhancing its biological activity. mdpi.comevitachem.com The synthesis of this compound is achieved through a transglycosylation reaction, where a galactose unit is attached to the C-7 hydroxyl group of the BFA core structure. evitachem.com This specific modification is part of a broader effort to explore how the addition of different sugar groups at this position can fine-tune the therapeutic potential of Brefeldin A. evitachem.com

Interactive Data Table: Properties of Brefeldin A

PropertyValue
Chemical Formula C16H24O4
Molar Mass 280.36 g/mol
Appearance White to off-white crystalline powder
Melting Point 204 to 205 °C (399 to 401 °F; 477 to 478 K)
Solubility Soluble in methanol, ethanol, DMSO, acetone, and ethyl acetate; poorly soluble in water

Interactive Data Table: Key Research Findings on Brefeldin A Analogs

Analog TypeKey FindingReference
Ester Derivatives Monoderivatization at C4 and C7 hydroxyls is tolerated, yielding biologically active compounds. nih.gov
7-O-acetyl BFA Exhibited potent cytotoxicity against KB cells, 67-fold more active than the parent compound. wu.ac.th
This compound A glycosylated derivative synthesized via transglycosylation to enhance biological activity and specificity. evitachem.com
BFA-isothiocyanate Derivatives Showed good selectivity between HeLa cancer cells and normal L-02 cells. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H34O9 B121963 7-Gal-brefeldin A CAS No. 156663-50-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

156663-50-2

Molecular Formula

C22H34O9

Molecular Weight

442.5 g/mol

IUPAC Name

(1S,2S,3E,11E,13R)-2-hydroxy-7-methyl-15-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one

InChI

InChI=1S/C22H34O9/c1-12-5-3-2-4-6-13-9-14(10-15(13)16(24)7-8-18(25)29-12)30-22-21(28)20(27)19(26)17(11-23)31-22/h4,6-8,12-17,19-24,26-28H,2-3,5,9-11H2,1H3/b6-4+,8-7+/t12?,13-,14?,15-,16-,17+,19-,20-,21+,22+/m0/s1

InChI Key

WMQPIXSJUDBUIO-HPOHLNNVSA-N

SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

CC1CCC/C=C/[C@H]2CC(C[C@@H]2[C@H](/C=C/C(=O)O1)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O

Canonical SMILES

CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)OC3C(C(C(C(O3)CO)O)O)O

Synonyms

7-Gal-brefeldin A
7-O-(galactosyl)brefeldin A
7-O-beta-D-galactosyl-brefeldin A

Origin of Product

United States

Molecular and Cellular Pharmacology of 7 Gal Brefeldin a

Elucidation of Primary Molecular Targets and Binding Interactions of Brefeldin A and Analogs

The biological activity of Brefeldin A and its derivatives stems from their ability to interfere with key proteins that regulate vesicular transport. The primary target is a specific protein-protein interaction that is crucial for the function of the Golgi apparatus.

The central mechanism of BFA's action involves the inhibition of a subset of guanine (B1146940) nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases. nih.govmdpi.comwikipedia.org ARF proteins are critical regulators of membrane traffic. nih.gov Their activation, the exchange of GDP for GTP, is catalyzed by GEFs that possess a catalytic Sec7 domain. nih.govnih.gov

BFA does not bind to either ARF-GDP or the Sec7 domain-containing GEF alone. Instead, it acts as an uncompetitive inhibitor, binding to and stabilizing a transient, abortive complex formed between ARF-GDP and the Sec7 domain of the GEF. wikipedia.orgnih.gov This stabilization prevents the dissociation of GDP and subsequent binding of GTP, effectively trapping the GEF in an inactive state and blocking the activation of ARF1. nih.govnih.gov This leads to the concept of "interfacial inhibition," where the drug stabilizes a protein-protein complex rather than disrupting it. nih.gov

Studies on various BFA analogs have shown that modifications, particularly at the C-7 position, can be tolerated without completely abolishing this interaction. Molecular modeling has suggested that C-7 ester derivatives of BFA can still fit within the binding pocket at the ARF1-GEF interface. nih.govacs.org This indicates that the core pharmacophore responsible for binding is retained, and the C-7 position can accommodate substitutions, such as a galactose unit. The sensitivity to BFA is determined by both the specific ARF protein (ARF1 and ARF5 are sensitive, while ARF6 is not) and the specific Sec7 domain of the GEF. nih.gov

The activation of ARF1 by its GEF is a prerequisite for the recruitment of the COPI coat protein complex (also known as coatomer) to Golgi membranes. nih.govoita-u.ac.jp ARF1-GTP induces a conformational change that allows it to anchor into the membrane and recruit coatomer subunits (α, β, β', γ, δ, ε, and ζ-COP). oita-u.ac.jpdrugbank.com This assembly of the COPI coat is essential for the budding of vesicles that mediate retrograde transport from the Golgi back to the endoplasmic reticulum (ER) and within the Golgi stack itself. oita-u.ac.jpdrugbank.com

By inhibiting ARF1 activation, BFA and its active analogs prevent the recruitment of COPI to Golgi membranes. wikipedia.orgabcam.com The absence of ARF1-GTP leads to the rapid dissociation of β-COP and other coatomer subunits from the Golgi membranes into the cytosol. abcam.comnih.gov This disruption of COPI coat dynamics is a direct and hallmark consequence of BFA treatment, leading to the dramatic morphological changes observed in the Golgi apparatus.

Influence of C-7 Glycosylation on Target Binding Affinity and Specificity

While direct binding affinity data for 7-Gal-brefeldin A is not available in the reviewed literature, structure-activity relationship (SAR) studies on various C-7 derivatives of BFA provide valuable insights.

Research involving the synthesis of BFA ester derivatives has shown that mono-derivatization at the C-7 hydroxyl group is generally well-tolerated, resulting in compounds that retain biological activity. nih.govmdpi.comacs.org In contrast, di-substitution at both the C-4 and C-7 positions often leads to a significant decrease or loss of activity. nih.govmdpi.com This suggests that while the C-7 position is not essential for the primary binding interaction, bulky or extensive modifications at both hydroxyl groups may sterically hinder the compound from fitting into the ARF-GDP-Sec7 interfacial pocket.

The reactivity of the hydroxyl groups on BFA is also a key factor, with the C-7 hydroxyl being more reactive than the C-4 hydroxyl, making it a common site for initial modification. nih.gov Molecular modeling studies of C-7 ester analogs have supported the hypothesis that these derivatives are well-tolerated at the ARF1/GEF interface, suggesting that the fundamental binding mode is conserved. nih.govacs.org Therefore, it is plausible that this compound, with its glycosidic linkage at the C-7 position, retains the ability to bind to the ARF-GDP-Sec7 complex, although the affinity might be modulated by the size and properties of the galactose moiety. The sugar group could potentially form new interactions with the protein surfaces or, conversely, introduce some steric constraints, thereby altering the binding affinity and specificity compared to the parent compound.

Table 1: Biological Activity of Selected Brefeldin A Analogs

Compound Modification Observed Activity Reference
Brefeldin A Parent Compound Potent inhibitor of ER-Golgi transport, induces Golgi disassembly. wikipedia.org
7-oxo-Brefeldin A Oxidation at C-7 More potent disrupter of Golgi stacks than BFA in plant cells. nih.gov
BFA C-7 Esters Esterification at C-7 Retain cytotoxic and Golgi-disrupting properties. nih.govacs.org
BFA C-4 Esters Esterification at C-4 Retain biological activity. mdpi.comacs.org

| 4,7-diacetyl-BFA | Acetylation at C-4 and C-7 | Reduced or inactive. | nih.gov |

Modulation of Intracellular Membrane Trafficking Pathways

The inhibition of ARF1 activation and subsequent disruption of COPI coat dynamics by BFA and its analogs have profound consequences on the architecture and function of the secretory pathway.

The most striking cellular effect of BFA is the rapid and reversible disassembly of the Golgi apparatus. wikipedia.orgnih.gov By preventing the formation of COPI-coated vesicles, BFA blocks retrograde traffic from the Golgi to the ER. However, anterograde transport from the ER to the Golgi may initially continue. The inhibition of intra-Golgi retrograde transport leads to the collapse of the Golgi cisternae. This results in the formation of long, membrane tubules that extend from the Golgi and fuse with the endoplasmic reticulum, causing a massive redistribution of Golgi-resident proteins and lipids into the ER network. abcam.comnih.govapexbt.com This process is dependent on microtubules. nih.gov

Studies with various BFA derivatives, including those modified at the C-7 position, have shown that the ability to disrupt the Golgi complex is a common feature among active analogs. acs.orgresearchgate.net For example, 7-oxo-BFA causes a more potent disruption of Golgi stacks in plant cells than BFA itself. nih.gov This suggests that this compound would likely induce a similar, if not modulated, redistribution of the Golgi into the ER. The reversibility of this effect upon removal of the compound is also a hallmark feature, allowing for the study of Golgi reassembly. abcam.commolbiolcell.org

BFA's primary effect is on COPI-dependent retrograde transport. The block in ARF1 activation directly halts the budding of COPI vesicles, which are responsible for trafficking from the Golgi to the ER and between Golgi cisternae. oita-u.ac.jpdrugbank.com This sustained inhibition of retrograde flow is the direct cause of the net movement of Golgi components into the ER. abcam.com

The effect on anterograde transport (ER to Golgi) is considered secondary. Initially, COPII-coated vesicles, which mediate transport from ER exit sites, can still form. mdpi.com However, the destination compartment, the cis-Golgi or the ER-Golgi Intermediate Compartment (ERGIC), is rapidly collapsing and fusing with the ER. This effectively blocks the forward progression of newly synthesized proteins, causing them to accumulate in the now-fused ER-Golgi hybrid compartment. nih.govmdpi.com Therefore, BFA and its active analogs act as potent, albeit reversible, inhibitors of the entire secretory pathway at the ER-Golgi interface. nih.govresearchgate.net The specific kinetics and potency of this compound in blocking these transport pathways would depend on its precise binding affinity and cellular uptake, but the fundamental mechanism of disrupting both anterograde and retrograde transport would be expected to be conserved.

Effects on Endosomal and Lysosomal Pathway Dynamics and Morphology

Brefeldin A (BFA) exerts profound effects not only on the Golgi apparatus but also on the endocytic pathway, altering the morphology and dynamics of endosomes and lysosomes. Treatment of cells with BFA leads to the dramatic tubulation of the endosomal system, the trans-Golgi network (TGN), and lysosomes. rupress.orgresearchgate.net This morphological change is dependent on microtubules and requires energy. rupress.orgnih.gov

Table 1: Summary of Brefeldin A Effects on Endosomal and Lysosomal Pathways

Affected Organelle/Process Observed Effect in the Presence of Brefeldin A Key Characteristics References
Endosomes (Early) Fuse with the trans-Golgi network (TGN) to form a hybrid compartment. Extensive tubulation. rupress.orgresearchgate.net
Undergo extensive tubulation. Microtubule-dependent process. rupress.orgbiologists.com
Lysosomes Exhibit induced tubulation in many cell types. Microtubule- and energy-dependent formation. rupress.orgnih.gov
Morphology can be unaffected in certain cell lines (e.g., MDCK). Cell-type specific response. nih.gov
Endocytic Traffic Transport of endocytosed material to lysosomes can continue. Suggests BFA-insensitive transport vesicles or mechanisms. rupress.orgresearchgate.net
Polar sorting in common endosomes is blocked. Interferes with recycling pathways (e.g., of transferrin receptor). biologists.com
Transport from the Golgi to lysosomes remains functional for specific proteins (e.g., cathepsin D). Differential effect compared to secretory proteins. sigmaaldrich.com

Consequences for Endogenous Protein Glycosylation Processes within the Cell

Effects on N-linked Glycosylation Pathways

Brefeldin A is a potent inhibitor of protein secretion and profoundly impacts the maturation of N-linked glycans by inducing the fusion of cis-, medial-, and trans-Golgi compartments with the endoplasmic reticulum (ER). nih.govnih.gov This redistribution of Golgi-resident glycosylation enzymes into the ER creates a hybrid compartment where newly synthesized proteins are abnormally processed. While the initial steps of protein synthesis and core N-glycosylation in the ER are largely unaffected, the subsequent trimming and elaboration of the N-glycan chains are significantly altered. nih.govnih.gov

Studies in various cell lines have shown that in the presence of BFA, the processing of N-linked oligosaccharides is arrested at intermediate stages. For instance, in bovine endothelial cells, a majority of N-glycan chains terminate with N-acetylglucosamine (GlcNAc) residues because further processing is halted. nih.gov The addition of terminal sugars like outer-branch fucose and terminal α-galactose residues is completely inhibited. nih.gov Sialylation is also markedly reduced, with the addition of galactose (a prerequisite for sialylation) appearing to be a rate-limiting step in the BFA-induced ER-Golgi compartment. nih.gov Furthermore, BFA treatment can lead to the expression of unusual hybrid- and complex-type free N-glycans. researchgate.net

Table 2: Impact of Brefeldin A on N-linked Glycosylation Events

Glycosylation Process Effect of Brefeldin A Consequence References
Initial Glycosylation Uninhibited Core glycan (Glc3Man9GlcNAc2) is added to proteins in the ER. nih.gov
Oligosaccharide Trimming Partially active Initial trimming by ER and some relocated Golgi mannosidases occurs. nih.gov
Complex/Hybrid Chain Elongation Severely inhibited Majority of chains terminate in β-GlcNAc residues. nih.gov
Galactosylation Inhibited Blocks further extension and sialylation. nih.gov
Sialylation Reduced Greatly diminished due to lack of galactose addition. nih.govoup.com
Fucosylation (Outer-branch) Completely inhibited Blocks formation of mature complex glycans. nih.gov
Phosphorylation (Lysosomal Targeting) Reduced by ~80% Impairs the mannose-6-phosphate (B13060355) targeting pathway. nih.gov

Effects on O-linked Glycosylation Pathways

The process of O-linked glycosylation, which is initiated post-translationally in the Golgi apparatus, is also significantly disrupted by Brefeldin A. nih.gov The BFA-induced redistribution of Golgi enzymes into the ER allows O-glycosylation to occur ectopically within the ER, a compartment where it does not normally happen. nih.govresearchgate.net

Studies on the trans-Golgi enzyme galactosyltransferase showed that in the presence of BFA, it matures into an intermediate form that is sensitive to O-glycanase, indicating it has undergone O-glycosylation. nih.gov This modification occurs in the ER due to the BFA-induced backflow of Golgi enzymes. nih.gov Similarly, studies on mucin precursors and viral glycoproteins demonstrated that BFA treatment leads to the accumulation of partially O-glycosylated species within the ER. researchgate.netmicrobiologyresearch.org For example, in BFA-treated cells, ribophorins, which are normally un-O-glycosylated ER proteins, become accessible to relocated Golgi O-glycosyltransferases and undergo modification. rupress.org

However, the O-glycosylation that occurs in the presence of BFA may be aberrant. For instance, some O-linked side chains on a viral G protein were found to be prematurely sialylated, suggesting that the altered distribution of glycosyltransferases leads to improper processing, creating structures that are not authentic intermediates of the normal pathway. microbiologyresearch.org

Table 3: Research Findings on Brefeldin A's Effects on O-linked Glycosylation

Protein Studied Cell/System Key Finding with Brefeldin A Reference
Galactosyltransferase (gal-T) Hepatoma cells Induces ER-associated O-glycosylation of this trans-Golgi enzyme. nih.gov
MUC2 Precursors LS174T cells Addition of GalNAc residues (initial O-glycosylation) occurs in the ER. researchgate.net
Ribophorins I and II HeLa cells Normally ER-resident proteins become O-glycosylated by relocated Golgi enzymes. rupress.org
RSV G Glycoprotein (B1211001) Virus-infected cells Accumulates as a partially and aberrantly O-glycosylated species. microbiologyresearch.org

Impact on Glycosphingolipid Synthesis and Metabolism

Brefeldin A has been a critical tool for dissecting the subcellular locations of glycosphingolipid (GSL) synthesis. pnas.orgnih.gov The synthesis of GSLs begins in the ER and continues in a stepwise fashion through the Golgi compartments. BFA's ability to selectively cause the collapse of the Golgi into the ER, while leaving some distal compartments like the trans-Golgi network (TGN) functionally separate, allows researchers to map where specific synthetic steps occur. oup.comnih.gov

Treatment with BFA leads to the accumulation of early GSL precursors, such as glucosylceramide (GlcCer), galactosylceramide (GalCer), and lactosylceramide (B164483) (LacCer), within the fused ER-Golgi hybrid compartment. plos.org This is due to the inhibition of vesicular transport that would normally move these lipids to later compartments for further modification. This accumulation of simple GSLs can, in turn, upregulate the expression of Glycolipid Transfer Protein (GLTP). plos.org

Conversely, BFA inhibits the synthesis of more complex gangliosides. For example, the synthesis of GA2, GM2, and GD2 is blocked. pnas.org This inhibition occurs because the enzyme responsible, GA2/GM2/GD2 synthase, which adds an N-acetylgalactosamine residue to LacCer, GM3, and GD3 respectively, is localized to a late Golgi/TGN compartment that remains functionally distinct and separate from the ER-Golgi hybrid where the precursor substrates are located. pnas.orgnih.gov This physical separation prevents the enzyme from accessing its substrates, thereby halting the synthetic pathway.

Table 4: Effects of Brefeldin A on Glycosphingolipid Metabolism

Glycosphingolipid (GSL) Class Effect of Brefeldin A Mechanism of Action References
Simple GSLs (Glucosylceramide, Galactosylceramide, Lactosylceramide) Accumulation in the ER-Golgi hybrid compartment. Inhibition of vesicular transport from the Golgi to subsequent compartments. plos.org
Complex Gangliosides (GA2, GM2, GD2) Synthesis is inhibited. The key enzyme (GA2/GM2/GD2 synthase) is in a late Golgi compartment that does not fuse with the ER, preventing access to precursors. pnas.orgnih.gov
Glycolipid Transfer Protein (GLTP) Expression is elevated. Response to the accumulation of glucosylceramide in the ER-Golgi compartment. plos.org

Biological Activities and Structure Activity Relationships of 7 Gal Brefeldin a in Non Clinical Studies

Cellular Morphological and Ultrastructural Alterations Induced by 7-Gal-brefeldin A

Reversible Disruption and Reassembly of Golgi Apparatus Structure

No specific information is available on how this compound affects the structure of the Golgi apparatus. Research on Brefeldin A has shown it causes a dramatic and reversible disassembly of the Golgi complex by inducing its fusion with the endoplasmic reticulum. However, it is unknown if the addition of a galactose moiety in this compound alters this activity.

Formation and Dynamics of Brefeldin A-Induced Compartments

There is no available data describing the formation or dynamics of specific cellular compartments induced by this compound. Brefeldin A is known to cause the formation of distinct aggregates or compartments derived from the Golgi apparatus and the trans-Golgi network. The characteristics of any such compartments formed in response to this compound have not been documented.

Modulation of Cellular Homeostasis and Stress Responses (Non-Clinical)

Induction of Endoplasmic Reticulum Stress and Unfolded Protein Response Pathways

Specific studies detailing the induction of Endoplasmic Reticulum (ER) stress or the Unfolded Protein Response (UPR) by this compound are not present in the available literature. Treatment of cells with Brefeldin A leads to an accumulation of proteins in the ER, which triggers ER stress and activates the three main branches of the UPR: IRE1α, PERK, and ATF6. Whether this compound elicits a similar response has not been investigated.

Effects on Autophagy and Apoptosis Induction Pathways (Non-Clinical)

The effects of this compound on autophagy and apoptosis pathways have not been characterized. Brefeldin A has been shown to induce apoptosis in various cancer cells by activating mitochondrial and death receptor pathways. The relationship between Brefeldin A and autophagy is complex, with some studies suggesting its involvement in noncanonical autophagy pathways. It remains undetermined if this compound shares these properties.

Biological Efficacy in Non-Clinical Disease Models

There is no available research documenting the biological efficacy of this compound in any non-clinical disease models.

Antiproliferative Activities in Cancer Cell Lines and Cellular Models (In Vitro)

Derivatives of Brefeldin A with modifications at the C-7 position have demonstrated significant antiproliferative activity across various cancer cell lines. Studies involving the synthesis of C-7 ester and isothiocyanate derivatives reveal that this position can be modified to yield potent and, in some cases, selective anticancer compounds.

Research has shown that mono-derivatization at the C-7 alcohol is generally well-tolerated, producing compounds that retain or even exceed the biological activity of the parent molecule. nih.gov In contrast, analogues derivatized at both the C-4 and C-7 hydroxyl groups tend to be the least active, suggesting the C-4 hydroxyl is critical for activity. nih.govmdpi.com

One study detailed a series of C-7 ester derivatives tested against the human chronic myelogenous leukemia K562 cell line. nih.govmdpi.com The preliminary SAR indicated that monoester derivatives were more potent than their diester counterparts. nih.govmdpi.com Among the synthesized compounds, brefeldin A 7-O-2-chloro-4,5-difluorobenzoate (referred to as compound 7 in the study) showed the most potent inhibitory effect on K562 cell proliferation, with an IC50 value of 0.84 µM after 72 hours of treatment. nih.govmdpi.com Further investigation revealed this compound induced moderate G0/G1 phase cell cycle arrest in K562 cells. nih.govmdpi.com

Another study focused on BFA-isothiocyanate derivatives, assessing their activity against a panel of five human cancer cell lines. mdpi.com The results showed that modifications at the C-7 position could produce derivatives with good selectivity between cancer cells and normal cells. Specifically, one C-7 derivative (referred to as compound 6 in the study) displayed potent antiproliferative activity against HeLa cervical cancer cells (IC50 = 1.84 μM) while showing no obvious cytotoxicity to normal human liver L-02 cells (IC50 > 80 μM). mdpi.com

The table below summarizes the antiproliferative activities of selected C-7 modified Brefeldin A derivatives.

CompoundCell LineActivity (IC50)Reference
Brefeldin A 7-O-2-chloro-4,5-difluorobenzoateK562 (Leukemia)0.84 µM nih.gov, mdpi.com
C-7 BFA-isothiocyanate derivative (compound 6)HeLa (Cervical Cancer)1.84 µM mdpi.com
C-7 BFA-isothiocyanate derivative (compound 6)L-02 (Normal Liver)> 80 µM mdpi.com
C-7 BFA-isothiocyanate derivative (compound 6)A549 (Lung Cancer)5.86 µM mdpi.com
C-7 BFA-isothiocyanate derivative (compound 6)HepG2 (Liver Cancer)11.01 µM mdpi.com

Antiviral Effects in Cell Culture and Animal Models

Brefeldin A and its analogues are known to possess antiviral properties. nih.govinvivogen.com The primary mechanism is thought to involve the blockade of glycoprotein (B1211001) trafficking from the ER to the Golgi, which is essential for the maturation and formation of new enveloped viruses. nih.gov

Studies on the parent compound, BFA, have demonstrated dose-dependent inhibition of Dengue virus (DENV-2) replication in Vero cell cultures. nih.gov BFA has also been investigated for its effects on enteroviruses. Research on C-15 modified BFA analogues showed they could influence the replication of coxsackievirus B3 (CVB3). nih.gov While BFA was initially isolated with the potential of being an antiviral drug, its use has been largely confined to laboratory research. wikipedia.org

Specific data on the antiviral activity of C-7 glycosylated derivatives such as this compound were not available in the reviewed literature. However, the known antiviral mechanism of BFA suggests that derivatives retaining the ability to disrupt the Golgi complex may also exhibit antiviral effects.

Antifungal Activities in Microbiological Assays

The Brefeldin A class of molecules has been recognized for its antifungal activity since its initial discovery. nih.gov BFA and its analogs are considered promising candidates for antifungal drug development. invivogen.com While specific microbiological assay data for this compound is not detailed in the available literature, the parent compound has been shown to be active against various fungal strains, including crop pathogens. xml-journal.net The phytotoxic effects of 7-dehydrobrefeldin A, a naturally occurring C-7 analog, on plants are caused by a fungal pathogen, highlighting the compound's potent biological activity within a fungal context. nih.gov

Modulation of Immune Responses in Non-Clinical Models

Brefeldin A exerts significant modulatory effects on the immune system, primarily through its disruption of the cellular secretory pathway. This mechanism allows BFA to be used as a tool to study and influence immune processes. By blocking the transport of proteins from the ER to the Golgi, BFA causes the intracellular accumulation of cytokines that would otherwise be secreted. nih.gov This property is widely used in immunological assays, such as intracellular cytokine staining for flow cytometry, to trap cytokines like gamma interferon (IFN-γ) and tumor necrosis factor-alpha (TNF-α) within T cells for easier detection. nih.govnih.gov

Beyond its role as a secretion inhibitor, BFA has a direct impact on specific immune signaling pathways. It has been shown to inhibit the production of type I interferons by blocking the translocation of the STING (stimulator of interferon genes) protein from the ER to the ER-Golgi intermediate compartment (ERGIC). invivogen.com This prevents the activation of the TBK1-IRF3 signaling axis, which is crucial for the expression of type I interferons in response to cytosolic DNA. invivogen.com While these findings are for the parent BFA compound, they establish a clear mechanism for immunomodulation that could be shared by its derivatives, although specific studies on C-7 analogs like this compound are lacking.

Effects on Cellular Senescence in In Vitro Models

A review of the available scientific literature did not yield studies connecting this compound or other Brefeldin A derivatives to the induction or modulation of cellular senescence in in vitro models.

Structure-Activity Relationship (SAR) Studies of C-7 Glycosylation

Impact of the Galactose Moiety on Biological Potency and Selectivity

While specific studies on this compound were not found, research on other C-7 modifications provides significant insight into the structure-activity relationships at this position. The C-7 hydroxyl group of Brefeldin A is a viable site for chemical modification to produce biologically active analogs. nih.gov

Key findings from SAR studies on C-7 derivatives include:

Tolerance of Modification : Monoderivatization at the C-7 position with various ester groups is well-tolerated and can lead to compounds with potent antiproliferative activity. nih.govnih.gov Molecular modeling has shown that C-7 derivatives can be well-tolerated at the BFA binding site at the interface between the ARF1 protein and its guanine (B1146940) nucleotide exchange factor. nih.gov

Importance of C-4 Hydroxyl : The concurrent derivatization of both the C-4 and C-7 hydroxyls leads to a significant loss of activity. nih.govmdpi.com This implies that while the C-7 position is amenable to modification, the C-4 hydroxyl group is crucial for maintaining biological potency.

Influence on Potency and Selectivity : The specific chemical nature of the substituent at C-7 has a strong influence on biological activity. For example, the addition of a 2-chloro-4,5-difluorobenzoate ester at C-7 resulted in a highly potent compound against leukemia cells. nih.govmdpi.com In another example, attaching an isothiocyanate moiety via a linker to the C-7 position yielded a derivative with high selectivity for cervical cancer cells over normal liver cells. mdpi.com

The impact of adding a bulky and hydrophilic galactose moiety at the C-7 position has not been explicitly detailed in the reviewed literature. However, based on the general SAR, such a modification would be expected to significantly alter the compound's physicochemical properties, such as its solubility and cell permeability. These changes would, in turn, affect its biological potency and selectivity profile. The existing data on C-7 esters suggest that while modification is possible, the size and nature of the substituent are critical determinants of the resulting biological activity. nih.govnih.gov

Comparative Analysis of this compound with Other C-7 Modified Analogs (e.g., 7-acetyl BFA, 7-dehydrobrefeldin A)

While direct biological activity data for this compound is not extensively detailed in the available scientific literature, a comparative analysis with other C-7 modified analogs of brefeldin A (BFA) provides critical insights into the structure-activity relationships (SAR) at this position. Modifications at the C-7 hydroxyl group are generally tolerated, leading to compounds that retain biological activity. nih.gov However, the nature of the substituent at this position can significantly modulate the potency and specific effects of the resulting analog.

7-dehydrobrefeldin A (7-oxo-BFA): This naturally occurring analog, which features a ketone group at the C-7 position, demonstrates biological effects comparable to the parent compound, BFA. In studies using suspension-cultured sycamore maple cells, 7-dehydrobrefeldin A applied at a concentration of 10 µg/mL for one hour inhibited protein secretion by approximately 80%, an efficacy identical to that of BFA under the same conditions. nih.govoup.comoup.com Despite this similarity in inhibiting secretion, 7-dehydrobrefeldin A is considered a more potent disrupter of the Golgi apparatus. nih.govoup.com Electron microscopy has shown that it causes a more severe breakdown of Golgi stacks. nih.gov Furthermore, the recovery of Golgi structure after removal of the compound is significantly slower for 7-dehydrobrefeldin A (2 to 6 hours) compared to BFA (1 to 2 hours). nih.gov

7-acetyl BFA: This ester derivative, with an acetyl group at the C-7 position, has been evaluated for its apoptosis-inducing activity in HCT-116 cancer cells. nih.gov The results indicate that 7-acetyl BFA is nearly equipotent to the parent BFA in this regard, demonstrating that esterification at this position with a small alkyl group does not diminish this specific cytotoxic activity. nih.gov This finding is consistent with broader studies on BFA ester derivatives, which have shown that monoderivatization at the C-7 alcohol is tolerated and results in biologically active compounds. nih.gov

The introduction of a bulky and hydrophilic galactose moiety at the C-7 position, as in this compound, would represent a significant structural change compared to the smaller acetyl or oxo groups. Such a modification would drastically alter the physicochemical properties of the molecule, potentially reducing its passive diffusion across cell membranes. Furthermore, large conjugates at the C-7 position have been shown to be inactive until the modifying group is cleaved by cellular esterases to release BFA. nih.gov Therefore, this compound might function as a prodrug, requiring enzymatic cleavage of the glycosidic bond to exert its biological effects, or its activity could be attenuated due to steric hindrance within the target binding site.

CompoundModification at C-7Observed Biological Activity
Brefeldin A (Parent)Hydroxyl (-OH)Inhibits protein transport; disrupts Golgi; induces apoptosis.
7-dehydrobrefeldin AKetone (=O)Inhibits protein secretion (~80% at 10 µg/mL), similar to BFA; more potent Golgi disrupter than BFA. nih.govoup.com
7-acetyl BFAAcetyl (-OCOCH₃)Apoptosis-inducing activity is nearly equipotent to BFA. nih.gov
This compoundGalactosyl (-O-C₆H₁₁O₅)Data not available in cited literature; activity may be reduced or dependent on cleavage due to the bulky, hydrophilic moiety.

Molecular Docking and Computational Modeling Analysis of C-7 Glycosylation Influence on Ligand-Target Interactions

The primary molecular target of brefeldin A is the transient, low-affinity complex formed between the ADP-ribosylation factor 1 (ARF1) protein bound to GDP and the Sec7 domain of guanine nucleotide exchange factors (GEFs). nih.govnih.govportlandpress.com BFA functions as an "interfacial inhibitor," binding within a hydrophobic cavity at the interface of these two proteins. portlandpress.com This binding stabilizes the abortive ARF1-GDP-Sec7 complex, preventing the exchange of GDP for GTP and thereby halting the activation of ARF1. nih.govportlandpress.com

Computational modeling and molecular docking studies have been employed to understand how modifications to the BFA scaffold affect this interaction. Modeling of various ester analogs revealed that derivatives at the C-7 position are well-tolerated within the binding site at the ARF1-GEF interface. nih.gov For instance, a docking study of brefeldin A 7-O-2-chloro-4,5-difluorobenzoate, a C-7 ester derivative, showed that it fits well within the binding pocket and achieves a slightly higher docking score than BFA itself, indicating a favorable geometric fit. nih.gov These findings suggest that the C-7 position can accommodate additional substituents without disrupting the core binding interactions essential for activity.

The introduction of a C-7 glycosyl group, such as the galactose moiety in this compound, would significantly alter the ligand's properties and its potential interactions with the target complex. The galactose unit is substantially larger and more polar than the substituents on previously modeled analogs.

Key considerations for the influence of C-7 glycosylation on ligand-target interactions include:

Steric Hindrance: The bulky galactose group may sterically clash with residues of ARF1 or the Sec7 domain, potentially preventing the BFA core from achieving its optimal binding conformation within the interfacial cavity.

Solvent Accessibility and Polarity: The BFA binding site is largely hydrophobic. portlandpress.com The numerous hydroxyl groups of the galactose moiety would introduce unfavorable polar interactions within this pocket. It is more likely that the sugar moiety would remain exposed to the solvent.

New Interactions: While potentially hindering binding in the primary pocket, the galactose could form new hydrogen bonds with surface residues on either ARF1 or the Sec7 domain, outside of the immediate BFA binding site. The net effect on binding affinity would depend on the balance between the loss of favorable interactions in the hydrophobic pocket and the gain of new polar interactions on the protein surface.

Computational modeling would be essential to predict the conformational arrangement of this compound in the binding site and to calculate the binding free energy. Such studies would need to account for the flexibility of the glycosidic bond and the sugar ring, as well as potential induced-fit changes in the protein complex. The ultimate analysis would clarify whether C-7 glycosylation leads to a viable inhibitor or if the steric and polar penalties are too great to permit effective binding.

C-7 SubstituentPropertiesPredicted Influence on Ligand-Target (ARF1-GEF) Interaction
Hydroxyl (-OH) Small, polarForms key interactions within the established binding pocket of the parent compound, BFA.
Ketone (=O) Small, polar, planarMaintains biological activity, suggesting the hydrogen-donating ability of the C-7 hydroxyl is not essential. Potency is enhanced in some aspects. nih.gov
Acetyl (-OCOCH₃) Small, moderately polarWell-tolerated in the binding site; maintains biological activity comparable to BFA. nih.govnih.gov
Galactosyl (-O-C₆H₁₁O₅) Large, bulky, highly polarLikely to cause significant steric hindrance within the hydrophobic binding pocket. May form new hydrogen bonds on the protein surface but could prevent proper binding of the BFA core. May require cleavage to release active BFA.

Advanced Research Methodologies and Future Research Directions for 7 Gal Brefeldin a

Advanced Microscopy and Imaging Techniques in 7-Gal-brefeldin A Research

Advanced microscopy is at the forefront of elucidating the real-time effects of this compound on cellular structures and processes. These techniques offer a dynamic and high-resolution view of the compound's impact within the intricate environment of a living cell.

Electron Microscopy for High-Resolution Ultrastructural Analysis

Electron microscopy (EM) provides unparalleled resolution for examining the ultrastructural changes induced by BFA and its derivatives. histologyguide.commicrobialcell.com Transmission electron microscopy (TEM) has been crucial in revealing the fine details of Golgi disassembly and the subsequent accumulation of secretory proteins within the ER. nih.govresearchgate.net Early studies using TEM showed that within minutes of BFA treatment, the stacked cisternae of the Golgi complex are converted into vesicles. nih.gov Over time, this leads to the complete disassembly of the Golgi, with viral glycoproteins accumulating in a specific, expanded network of the ER. nih.gov

Correlative light-electron microscopy (CLEM) offers a powerful approach to bridge the gap between dynamic live-cell imaging and high-resolution ultrastructural analysis. plos.org This technique allows researchers to first identify and track dynamic events in living cells using fluorescence microscopy and then to examine the same cell at the ultrastructural level using EM. plos.org This integrated method is invaluable for understanding the precise morphological context of the dynamic changes observed during this compound treatment. Scanning electron microscopy (SEM) can further provide three-dimensional views of the cell surface and its alterations. histologyguide.commicrobialcell.com

Spectroscopic and Biophysical Characterization for Ligand-Target Interactions and Conformational Studies

Understanding the interaction between this compound and its cellular targets, as well as the compound's own conformational dynamics, is crucial for a complete mechanistic picture. Spectroscopic and biophysical techniques are essential for these investigations. While specific studies on this compound are emerging, principles from related fields offer a roadmap for future research.

Biophysical methods such as circular dichroism spectroscopy and dynamic light scattering can be employed to characterize the conformational properties of both this compound and its potential protein targets. researchgate.net For instance, these techniques have been used to study the structure of intrinsically disordered proteins, which can change conformation upon binding to ligands. researchgate.net Techniques like second derivative UV spectroscopy and near-UV circular dichroism can reveal subtle changes in the topography of aromatic amino acid residues within a protein upon ligand binding, providing insights into the interaction interface. acs.org

Future research will likely involve these and other advanced biophysical methods, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), to quantitatively measure the binding affinity and thermodynamics of the this compound-target interaction. Nuclear magnetic resonance (NMR) spectroscopy could provide detailed atomic-level information about the conformational changes in both the ligand and the protein upon binding.

Omics-based Approaches in Understanding Cellular Responses to this compound

"Omics" technologies, which allow for the large-scale study of biological molecules, are revolutionizing our understanding of cellular responses to chemical perturbations. These approaches provide a global view of the changes occurring within a cell upon treatment with this compound, from the glycome to the proteome and transcriptome.

Glycomics Analysis of Cellular Glycosylation Changes in Response to this compound

Glycomics, the comprehensive study of the full set of sugars in an organism, is particularly relevant for understanding the effects of this compound, given its primary impact on the Golgi apparatus, the central hub of protein glycosylation. neb.comresearchgate.net BFA treatment has been shown to cause significant alterations in the cellular glycome. researchgate.net

A key finding is the expression of unusual hybrid- and complex-type free N-glycans in cells treated with BFA. researchgate.net This indicates a disruption in the normal processing of N-glycans that occurs as they transit through the Golgi. Glycomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify these changes with high sensitivity and selectivity. nih.gov By comparing the glycan profiles of untreated cells with those treated with this compound, researchers can pinpoint the specific glycosyltransferase steps that are inhibited or altered. nih.gov This information is critical for understanding the downstream consequences of Golgi disruption on cell surface receptors, signaling molecules, and the extracellular matrix.

Table 1: Methodologies in Glycomic Analysis

Methodology Description Application in this compound Research
Mass Spectrometry (MS) A technique to measure the mass-to-charge ratio of ions. Used to identify and quantify glycans. To determine the specific structural changes in N-glycans and O-glycans upon treatment. nih.govoup.com
Liquid Chromatography (LC) Separates components of a mixture before MS analysis. To separate complex mixtures of cellular glycans for more accurate identification. nih.gov

| Exoglycosidase Arrays | Use of specific enzymes to sequentially remove sugar residues from glycans. | To determine the sequence and linkage of monosaccharides in the altered glycan structures. researchgate.net |

Proteomics and Gene Expression Profiling for Pathway Identification

Proteomics and gene expression profiling provide a broad overview of the cellular pathways affected by this compound. frontiersin.orggu.se Proteomic analysis, often using high-resolution mass spectrometry, can identify and quantify thousands of proteins in a cell, revealing changes in protein abundance and post-translational modifications following drug treatment. nih.govbiorxiv.org For example, proteomic studies can identify proteins that are upregulated or downregulated in response to the ER stress induced by Golgi disruption. nih.govnih.gov

Gene expression profiling, typically through microarray analysis or RNA sequencing, complements proteomics by measuring changes in mRNA levels. ebi.ac.uk Studies on BFA have shown that it can induce the expression of specific genes, such as the endoplasmic reticulum-resident protein GRP78, a key marker of the unfolded protein response. nih.gov The regulatory mechanisms behind these changes can be complex, involving both transcriptional and post-transcriptional controls. nih.gov By integrating proteomics and gene expression data, researchers can construct a comprehensive map of the signaling pathways and cellular processes that are perturbed by this compound, leading to a deeper understanding of its mode of action and potential therapeutic applications.

Table 2: Compound Names Mentioned

Compound Name
This compound
Brefeldin A (BFA)

Considerations for Non-Clinical Development of Glycosylated Brefeldin A Analogs

The non-clinical development phase for novel therapeutic candidates, such as glycosylated Brefeldin A (BFA) analogs, is a critical step in evaluating their potential for clinical translation. slideshare.net This phase involves a series of in vitro and in vivo studies designed to establish preliminary efficacy, understand the mechanism of action, and provide a rationale for first-in-human studies. eupati.eupremier-research.com The primary goals are to identify a promising candidate compound and assess its biological activity and manufacturing feasibility before proceeding to clinical trials. slideshare.net For compounds like this compound, this process requires a tailored strategy that considers the unique properties conferred by glycosylation.

Rigorous In Vitro Efficacy and Mechanism Studies

The initial evaluation of glycosylated BFA analogs begins with comprehensive in vitro studies to determine their biological activity and elucidate their mechanism of action. Brefeldin A, the parent compound, is well-characterized as a potent, reversible inhibitor of intracellular protein trafficking between the endoplasmic reticulum (ER) and the Golgi apparatus. invivogen.comwikipedia.org This action is achieved by targeting and inhibiting guanine (B1146940) nucleotide exchange factors (GEFs), such as GBF1, which prevents the activation of the ADP-ribosylation factor 1 (ARF1). wikipedia.org The disruption of this pathway leads to the collapse of the Golgi into the ER, accumulation of proteins in the ER, and can ultimately induce apoptosis in cancer cells. invivogen.comwikipedia.orgmdpi.comspandidos-publications.com

For a glycosylated analog like this compound, it is crucial to determine if it retains this fundamental mechanism. Studies on other BFA analogs have shown that modifications can alter biological activity. mdpi.comnih.gov For instance, molecular studies on esterified BFA analogs demonstrated that they were tolerated when inserting between the ADP ribosylation factor (ARF) and its nucleotide binding site opener (ARNO) proteins. mdpi.comnih.gov However, this interaction did not always correlate with the disruption of the Golgi complex, indicating that different analogs can have nuanced mechanisms. mdpi.comnih.gov

In vitro efficacy is typically assessed through cytotoxicity assays against a panel of human cancer cell lines. mdpi.com The half-maximal inhibitory concentration (IC50) is a key parameter used to compare the potency of different analogs. Research on various BFA derivatives has shown a wide range of cytotoxic activities. While some modifications significantly enhance potency, others can diminish it. For example, one study found that a specific analog (analogue 2) exhibited an IC50 value of 0.034 nM against KB cells, making it 67-fold more active than the parent BFA. wu.ac.thwu.ac.th Conversely, microbial glycosylation and acetylation of BFA have been reported to markedly lower its cytotoxic and antifungal activities. wu.ac.th This suggests that the nature and position of the glycosidic bond in this compound would be a critical determinant of its efficacy.

Further mechanistic studies for glycosylated analogs would involve:

Cell Cycle Analysis: To determine if the compounds induce cell cycle arrest at specific phases, as has been shown for some BFA-isothiocyanate derivatives that cause G1 phase arrest. mdpi.com

Apoptosis Assays: Using methods like Hoechst staining or Annexin V/PI staining to confirm that the compound induces programmed cell death, a known effect of BFA. mdpi.commdpi.com

Immunofluorescence: To visually confirm the disruption of the Golgi apparatus and the redistribution of Golgi proteins to the ER, which is the classic hallmark of BFA activity. spandidos-publications.comresearchgate.net

Western Blotting: To assess the expression levels of key proteins involved in apoptosis and cell cycle regulation. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Brefeldin A Analogs

Compound Cell Line IC50 Value Source(s)
Brefeldin A (BFA) KB 2.28 nM wu.ac.th
Analogue 2 (a 4-O-ester derivative) KB 0.034 nM wu.ac.thwu.ac.th
Brefeldin A (BFA) HCT-116 0.03 µM mdpi.comnih.gov
7-acetyl BFA HCT-116 0.03 µM mdpi.comnih.gov
Derivative 6 (BFA-isothiocyanate) HeLa 1.84 µM mdpi.com
Derivative 6 (BFA-isothiocyanate) L-02 (normal liver) > 80 µM mdpi.com

Preclinical (Non-Clinical) Animal Model Studies for Efficacy and Proof-of-Concept

Following promising in vitro results, the non-clinical development of glycosylated BFA analogs would advance to preclinical animal models to establish efficacy and proof-of-concept in vivo. slideshare.netoncodesign-services.com The selection of an appropriate animal model is crucial and depends on the intended therapeutic indication, such as oncology or viral diseases. frontiersin.orgnih.gov These studies provide essential data on the compound's biological effects in a whole-organism system, which is a prerequisite for regulatory approval to initiate human trials. premier-research.com

For anticancer applications, human tumor xenograft models in immunocompromised mice are commonly used. In these models, human cancer cells are implanted into mice, and the effect of the therapeutic agent on tumor growth is monitored. A water-soluble prodrug of BFA, breflate, was reported to be a powerful inhibitor of human melanoma xenograft growth in mice, demonstrating the potential of BFA derivatives in an in vivo setting. acs.org

Key objectives of preclinical animal studies for a compound like this compound include:

Efficacy Assessment: Evaluating the ability of the analog to inhibit tumor growth, reduce tumor volume, or prolong the survival of the animals compared to a control group. plos.org

Target Engagement: Confirming that the compound interacts with its intended target in vivo. This can be challenging but may involve analyzing tumor tissue for biomarkers associated with the drug's mechanism of action, such as Golgi disruption or induction of apoptosis.

Immune System Interaction: As the immune response can be critical to the efficacy of cancer therapies, using immunocompetent mouse models is becoming increasingly important. frontiersin.orgplos.org Studies with an oncolytic adenovirus have shown that viral treatment can induce an infiltration of immune cells and a specific anti-glioma immunity in a mouse model. plos.org Investigating whether glycosylated BFA analogs can modulate the tumor microenvironment or elicit an anti-tumor immune response would be a valuable area of research. plos.org

The design of these preclinical studies must be robust, including appropriate control groups, relevant dosing schedules, and defined endpoints such as tumor size and animal survival. plos.org The data generated from these animal models are fundamental for making go/no-go decisions in the drug development pipeline. premier-research.com

Emerging Concepts and Research Frontiers for Glycosylated Brefeldin A Analogs

The development of Brefeldin A analogs is an active area of research, driven by the need to overcome the parent compound's limitations, such as toxicity and poor pharmacokinetic properties. mdpi.comnih.gov For glycosylated analogs like this compound, several emerging concepts and future research directions could unlock their therapeutic potential.

One of the most significant frontiers is the use of medicinal chemistry and total synthesis to create novel analogs with improved properties. nih.govnih.gov While early studies suggested that glycosylation reduces cytotoxicity, this may be dependent on the specific sugar moiety, the linkage, and the position of attachment. wu.ac.th Future research could explore a diverse range of glycosyl groups and synthetic linkers to modulate the compound's solubility, cell permeability, and target affinity. The goal is to design a glycosylated analog that maintains or even enhances the apoptosis-inducing activity of BFA while potentially reducing off-target toxicity. nih.gov

Another key area is the prodrug approach . mdpi.com Sulfide derivatives of BFA have been investigated as potential prodrugs with enhanced aqueous solubility. wu.ac.th Similarly, glycosylation could be strategically employed to create a prodrug that is inactive until the sugar is cleaved by specific enzymes, such as glycosidases that may be overexpressed in the tumor microenvironment. This would allow for targeted activation of the cytotoxic agent at the site of action, improving the therapeutic index.

A critical aspect for advancing the field is to gain a deeper understanding of the structure-activity relationship (SAR) through detailed molecular studies. The co-crystallization of synthetic analogs with their target proteins (e.g., the ARF-GEF complex) would provide invaluable information on their precise mode of action. mdpi.comnih.gov This structural insight would enable a more rational design of the next generation of BFA analogs, including glycosylated versions, with optimized potency and selectivity. nih.gov

Finally, exploring the application of glycosylated BFA analogs beyond cancer is a promising frontier. Given BFA's known antiviral and antifungal properties, these derivatives could be investigated as novel agents against infectious diseases. mdpi.com The glycosylation could alter the spectrum of activity or improve the pharmacological properties for these indications. The continued interdisciplinary effort combining synthetic chemistry, molecular biology, and pharmacology will be essential to successfully develop these promising compounds into future therapies. nih.govnih.gov

Q & A

Q. What analytical methods are recommended to validate the purity and structural integrity of 7-Gal-brefeldin A in experimental setups?

To confirm purity, high-performance liquid chromatography (HPLC) with ≥98% purity thresholds is commonly employed, as specified in safety data sheets for related brefeldin A derivatives . For structural validation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. Ensure calibration against certified reference standards and document retention times/spectral peaks for reproducibility.

Q. How should this compound be stored to maintain stability during long-term studies?

Store the compound in airtight containers at 2–8°C, as recommended for brefeldin A analogs to prevent degradation. Avoid exposure to moisture, strong oxidizers, and light. Conduct periodic stability tests using HPLC to monitor degradation products, especially when used in multi-week experiments .

Q. What safety protocols are essential when handling this compound in cellular assays?

Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water, and seek medical attention if irritation persists. Document spill management protocols to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dose-dependent effects across different cell lines?

Methodological approach:

  • Perform meta-analysis of existing studies to identify variables (e.g., cell culture conditions, passage numbers).
  • Standardize assay parameters (e.g., exposure duration, serum-free vs. serum-containing media).
  • Use isogenic cell lines to isolate genetic variables.
  • Apply statistical tools like ANOVA to assess inter-experimental variability .
  • Discuss discrepancies in the context of cell-specific metabolic pathways or receptor expression profiles .

Q. What experimental designs optimize the study of this compound’s mechanism in modulating protein trafficking?

  • Combine pulse-chase assays with fluorescent protein tags (e.g., GFP-tagged Golgi proteins) to track real-time trafficking.
  • Use siRNA knockdowns of suspected target proteins (e.g., ARF1) to isolate this compound’s primary vs. secondary effects.
  • Include controls with brefeldin A (parent compound) to compare potency and specificity .
  • Document detailed protocols for reagent preparation and incubation times to ensure reproducibility .

Q. How can researchers address challenges in synthesizing this compound derivatives with consistent bioactivity?

  • Employ design-of-experiments (DoE) frameworks to optimize reaction conditions (e.g., temperature, solvent polarity).
  • Characterize intermediates via LC-MS to identify side products early in synthesis.
  • Validate bioactivity through dose-response curves in parallel assays (e.g., cytotoxicity vs. protein inhibition) .
  • Publish synthetic protocols with step-by-step troubleshooting guides to aid replication .

Q. What strategies mitigate confounding variables when studying synergistic effects of this compound with other therapeutics?

  • Use combinatorial dose matrices (e.g., Chou-Talalay method) to quantify synergy/additivity.
  • Pre-treat cells with inhibitors of efflux pumps (e.g., verapamil) to rule out pharmacokinetic interactions.
  • Include single-agent controls and normalize data to baseline metabolic activity .
  • Discuss limitations in the discussion section, such as off-target effects of co-administered drugs .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting results in this compound’s efficacy across peer-reviewed studies?

  • Tabulate comparative data (e.g., IC₅₀ values, cell viability metrics) with annotations on experimental conditions.
  • Use funnel plots or sensitivity analyses to assess publication bias or methodological heterogeneity .
  • Propose follow-up experiments (e.g., organoid models) to resolve ambiguities in the discussion section .

Q. What statistical frameworks are appropriate for time-series data in this compound treatment studies?

  • Apply mixed-effects models to account for repeated measurements and inter-subject variability.
  • Use Kaplan-Meier survival analysis for longitudinal cytotoxicity assays.
  • Validate assumptions of normality and homoscedasticity with Shapiro-Wilk and Levene’s tests .

Ethical and Reproducibility Considerations

Q. How can researchers ensure transparency in reporting negative results or failed replications of this compound studies?

  • Publish detailed supplemental materials, including raw data, instrument settings, and analysis scripts.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Disclose funding sources and potential conflicts of interest in the acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Gal-brefeldin A
Reactant of Route 2
7-Gal-brefeldin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.